4-Amino-1-benzylpiperidine-4-carbonitrile 4-Amino-1-benzylpiperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 136624-42-5
VCID: VC21196252
InChI: InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2
SMILES: C1CN(CCC1(C#N)N)CC2=CC=CC=C2
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

4-Amino-1-benzylpiperidine-4-carbonitrile

CAS No.: 136624-42-5

Cat. No.: VC21196252

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-benzylpiperidine-4-carbonitrile - 136624-42-5

Specification

CAS No. 136624-42-5
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 4-amino-1-benzylpiperidine-4-carbonitrile
Standard InChI InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2
Standard InChI Key GKFZBGLUEBXSBF-UHFFFAOYSA-N
SMILES C1CN(CCC1(C#N)N)CC2=CC=CC=C2
Canonical SMILES C1CN(CCC1(C#N)N)CC2=CC=CC=C2

Introduction

Structural Characteristics and Properties

4-Amino-1-benzylpiperidine-4-carbonitrile consists of a piperidine ring with three key functional groups: an amino group and a nitrile (cyano) group at the 4-position, and a benzyl substituent at the nitrogen atom in position 1. This unique arrangement of functional groups contributes to its chemical reactivity and potential applications in pharmaceutical development.

Chemical Identifiers and Structural Information

The compound is characterized by the following chemical identifiers:

  • Molecular Formula: C13H17N3

  • SMILES Notation: C1CN(CCC1(C#N)N)CC2=CC=CC=C2

  • InChI: InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2

  • InChIKey: GKFZBGLUEBXSBF-UHFFFAOYSA-N

  • CAS Number: 136624-42-5

  • Molecular Weight: 215.29 g/mol

The compound features a piperidine ring as its central structure, with a benzyl group attached to the nitrogen atom at position 1. The 4-position of the piperidine ring carries both an amino group and a nitrile group, creating a quaternary carbon center.

Spectroscopic and Analytical Data

Spectroscopic analysis provides valuable information about the structural characteristics and purity of 4-amino-1-benzylpiperidine-4-carbonitrile. The compound can be characterized using various analytical techniques.

Mass Spectrometry Data

The predicted collision cross-section (CCS) values for various adducts of 4-amino-1-benzylpiperidine-4-carbonitrile in mass spectrometry are presented in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+216.14952153.8
[M+Na]+238.13146165.1
[M+NH4]+233.17606160.2
[M+K]+254.10540153.0
[M-H]-214.13496150.6
[M+Na-2H]-236.11691159.7
[M]+215.14169153.7
[M]-215.14279153.7

These collision cross-section values are particularly useful for ion mobility spectrometry-mass spectrometry (IMS-MS) applications, enabling more precise compound identification .

Synthesis and Preparation Methods

The synthesis of 4-amino-1-benzylpiperidine-4-carbonitrile involves specialized organic chemistry techniques that typically build upon the piperidine scaffold.

Chemical Reactivity and Transformations

The reactivity of 4-amino-1-benzylpiperidine-4-carbonitrile is primarily determined by its functional groups: the amine group, the nitrile group, and the benzylated nitrogen within the piperidine ring.

Functional Group Reactivity

Each functional group contributes distinct reactivity patterns:

  • The primary amine (-NH2) can participate in various nucleophilic substitution reactions, form amides through acylation, or undergo reductive amination.

  • The nitrile group (C≡N) can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions.

  • The benzylpiperidine portion can undergo N-dealkylation, oxidation of the benzyl group, or substitution reactions on the aromatic ring.

These reactivity patterns make 4-amino-1-benzylpiperidine-4-carbonitrile a versatile building block for constructing more complex molecules.

Comparative Analysis with Related Compounds

4-Amino-1-benzylpiperidine-4-carbonitrile shares structural similarities with other piperidine derivatives, but has distinctive features that differentiate it from related compounds.

Structural Features Affecting Reactivity

The presence of both an amino group and a nitrile group at the same carbon (position 4) in 4-amino-1-benzylpiperidine-4-carbonitrile creates a quaternary carbon center with unique steric and electronic properties. This structural arrangement likely influences:

These differences highlight the importance of studying 4-amino-1-benzylpiperidine-4-carbonitrile as a distinct chemical entity with its own set of properties and applications.

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